Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt

Catalog No.
S15752964
CAS No.
M.F
C10H13Li4N6O13P3
M. Wt
546.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanosine-5'-[beta,gamma-imido]triphosphate tetral...

Product Name

Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

Molecular Formula

C10H13Li4N6O13P3

Molecular Weight

546.0 g/mol

InChI

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

NUKFMILQQVRELO-ZVQJTLEUSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N

Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt is a nucleotide analog characterized by its unique structural modification where the β,γ-phosphate linkage is replaced by an imido group. This alteration enhances the compound's stability against hydrolysis, making it a valuable tool in biochemical research. The molecular formula for this compound is C10H14N6O13P34LiC_{10}H_{14}N_{6}O_{13}P_{3}\cdot 4Li, and it typically exists as a hydrate, often noted in its commercial forms as tetralithium salt hydrate .

, particularly those involving G proteins and adenylate cyclase. It mimics the action of guanosine triphosphate, facilitating the activation of G proteins in the presence of magnesium ions. This compound can be used to investigate receptor dynamics and signal transduction mechanisms, particularly in studies examining the coupling between receptors and their catalytic units .

Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt exhibits significant biological activity as a G protein activator. It has been shown to stabilize GTPases in their active states during crystallographic studies, which is crucial for understanding cellular signaling pathways. The compound's resistance to hydrolysis allows it to function effectively in various assays that require stable nucleotide analogs, thereby facilitating research into cell growth, differentiation, and metabolic regulation .

The synthesis of Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt typically involves chemical modifications of guanosine triphosphate or related nucleotides. Common methods include:

  • Chemical Modification: The conversion of guanosine triphosphate into its imido derivative through specific reagents that facilitate the substitution of the oxygen atom in the β,γ-phosphate linkage with an imido group.
  • Phosphorylation Techniques: Utilizing phosphoramidite chemistry to introduce the imido group at the desired position within the nucleotide structure.
  • Purification: Following synthesis, purification methods such as chromatography are employed to isolate the desired product from by-products and unreacted substrates .

Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt has several notable applications:

  • Biochemical Research: It is widely used in studies involving G protein-coupled receptors and signal transduction pathways.
  • Enzyme Assays: The compound serves as a substrate for guanylate cyclase assays, allowing researchers to characterize enzyme activity under various conditions.
  • Binding Studies: It is utilized in binding assays to evaluate interactions with G proteins and other molecular targets involved in cellular signaling pathways.

Interaction studies involving Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt focus on its ability to activate G proteins. These studies often employ radiolabeled versions of the compound to track binding affinity and kinetics. Researchers investigate how various ligands influence receptor activity and downstream signaling pathways using this stable nucleotide analog. The results contribute significantly to understanding receptor dynamics and cellular responses to stimuli .

Several compounds share structural or functional similarities with Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Guanosine 5'-triphosphateC10H12N5O14P3C_{10}H_{12}N_{5}O_{14}P_{3}Natural nucleotide; hydrolyzes easily
Guanosine 5'-[beta,gamma-imido]triphosphateC10H14N6O13P3C_{10}H_{14}N_{6}O_{13}P_{3}Similar structure; used in similar biological assays
Guanosine 5'-[gamma-thio]triphosphateC10H14N6O13PSC_{10}H_{14}N_{6}O_{13}PSHydrolysis-resistant; interacts with G proteins
Guanylyl imidodiphosphateC10H14N6O12P2C_{10}H_{14}N_{6}O_{12}P_{2}Related analog; used in similar biochemical applications

The uniqueness of Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt lies in its enhanced stability against hydrolysis and its specific interactions with G proteins, which are critical for various cellular functions. This stability allows it to be used effectively in experimental settings where traditional nucleotides may degrade too quickly for reliable results .

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

546.0393592 g/mol

Monoisotopic Mass

546.0393592 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-15-2024

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